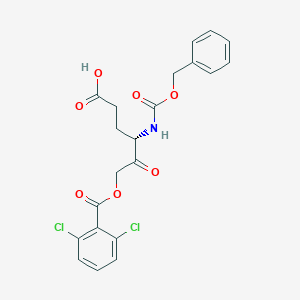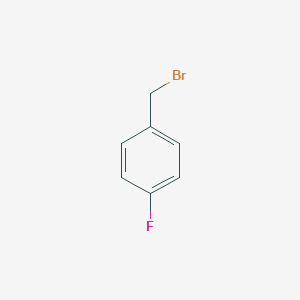
4-Fluorobenzyl bromide
概要
説明
4-Fluorobenzyl bromide (4-FBB) is an organic compound that is used in a variety of scientific research applications. It is a colorless liquid with a distinct odor and a boiling point of 194 °C. 4-FBB is a versatile chemical that can be used as a starting material for the synthesis of a wide range of compounds. It also has a wide range of biochemical and physiological effects, making it a valuable tool for scientific research.
科学的研究の応用
1. Synthesis and Chemical Applications
4-Fluorobenzyl bromide has been utilized in various chemical syntheses. For instance, it is used in the alkylation of sulfamic esters under liquid–liquid phase transfer conditions, producing N-dialkyled products or corresponding ethers (Debbabi, Beji, & Baklouti, 2005). Additionally, it serves as an intermediate in the preparation of fluorinated analogs of neuroleptics, such as benzamide neuroleptic, illustrating its importance in the synthesis of complex organic compounds (Hatano, Ido, & Iwata, 1991).
2. Application in Protecting Groups
This compound is instrumental in the creation of new benzyl ether-type protecting groups for alcohols. These groups provide stability against oxidizing conditions and are used in the stereocontrolled synthesis of beta-mannopyranosides (Crich, Li, & Shirai, 2009). Such applications are crucial in fine-tuning the chemical properties of compounds for specific research purposes.
3. Radiopharmaceutical Applications
In the field of radiopharmaceuticals, this compound is used in the preparation of [18F]fluorobenzyl halides. These halides are key in automated preparation methods suitable for radiochemical applications, demonstrating the compound's significance in nuclear medicine and imaging studies (Iwata et al., 2000).
4. Supramolecular Hydrogelation
Research has shown that this compound can influence supramolecular hydrogelation. A study found that replacing a hydrogen atom with fluorine in 4-fluorobenzyl-diphenylalanine enabled the formation of a transparent hydrogel, highlighting the impact of small molecular changes on material properties (Wu et al., 2015).
5. Corrosion Inhibition
This compound derivatives, such as 3-(4-fluorobenzyl)-1-methyl-1H-imidazol-3-ium bromide [FBMIm]Br, have been studied for their anticorrosion properties in acidic environments. This demonstrates its potential in protecting metals against corrosion, an essential aspect in industrial applications (Bhaskaran et al., 2019).
作用機序
Target of Action
4-Fluorobenzyl bromide is an organic compound . It is primarily used as a reagent in organic synthesis .
Mode of Action
As a reagent, this compound can participate in various chemical reactions. For instance, it can act as an alkylating agent in alkylation reactions . The bromide ion (Br-) in the compound is a good leaving group, which makes it reactive towards nucleophiles in substitution reactions .
Biochemical Pathways
The exact biochemical pathways affected by this compound depend on the specific reactions it is used in. It has been used in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals . Therefore, its impact on biochemical pathways can be diverse and context-dependent.
Result of Action
The result of this compound’s action is the formation of new organic compounds. It has been used in the synthesis of various biologically active compounds, including pharmaceuticals . The exact molecular and cellular effects of its action would depend on the specific compounds it is used to synthesize.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the yield and selectivity of the reactions it participates in can be affected by factors such as temperature, solvent, and the presence of catalysts . Its stability can also be affected by environmental conditions. For example, it should be stored under inert gas at 2-8°C .
Safety and Hazards
将来の方向性
生化学分析
Biochemical Properties
4-Fluorobenzyl bromide plays a significant role in biochemical reactions due to its ability to act as an alkylating agent. It interacts with various enzymes, proteins, and other biomolecules, facilitating the formation of covalent bonds. For instance, it can react with sulfamic esters under liquid-liquid phase transfer conditions, leading to the preparation of N-dialkylated products or corresponding ethers . This reactivity is crucial for synthesizing compounds that can modulate biological pathways.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modifying cell signaling pathways, gene expression, and cellular metabolism. The compound’s alkylating nature allows it to form covalent bonds with cellular proteins, potentially altering their function and leading to changes in cellular behavior. For example, it has been used in the preparation of compounds that inhibit specific enzymes, thereby affecting cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through covalent binding interactions with biomolecules. It can inhibit or activate enzymes by forming stable covalent bonds with their active sites. This interaction can lead to changes in gene expression and protein function, ultimately affecting cellular processes. The compound’s ability to alkylate proteins and other biomolecules is central to its mechanism of action .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under inert gas conditions but can degrade when exposed to moisture or light. Long-term studies have shown that its effects on cellular function can persist, with some degradation products potentially having different biological activities . This stability and degradation profile is essential for understanding its long-term impact on cellular processes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects by modulating specific biochemical pathways. At higher doses, it can become toxic, leading to adverse effects such as cellular damage or systemic toxicity. Understanding the dosage-response relationship is crucial for its safe and effective use in research and potential therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into different metabolites. These metabolic transformations can affect the compound’s biological activity and its impact on metabolic flux and metabolite levels. The study of these pathways is essential for understanding how the compound is processed within biological systems .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments. The compound’s distribution profile is critical for determining its site of action and overall biological effects .
Subcellular Localization
The subcellular localization of this compound affects its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization is crucial for its interaction with target biomolecules and the subsequent modulation of cellular processes .
特性
IUPAC Name |
1-(bromomethyl)-4-fluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrF/c8-5-6-1-3-7(9)4-2-6/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVNPLEPBDPJYRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CBr)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8060032 | |
| Record name | 4-Fluorobenzyl bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8060032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
459-46-1 | |
| Record name | 4-Fluorobenzyl bromide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=459-46-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Fluorobenzyl bromide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000459461 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, 1-(bromomethyl)-4-fluoro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4-Fluorobenzyl bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8060032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | α-bromo-p-fluorotoluene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.629 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-FLUOROBENZYL BROMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GKL3GW5GWH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of 4-Fluorobenzyl bromide in synthesizing dendrimers?
A: this compound acts as a surface modifier in synthesizing novel poly(aryl ether) dendritic structures with calix[4]arenes as the core. [] These dendrimers are constructed using a convergent approach, with this compound attached to the periphery via ether linkages on the lower rim of the calix[4]arene unit. [] This modification influences the thermal properties of the resulting dendritic structures. []
Q2: How does this compound react with sulfamic esters?
A: The reaction of this compound with sulfamic esters (R-O-SO2-NH2) under liquid-liquid phase transfer conditions leads to diverse products depending on the R group. [] While N-dialkylated sulfamic esters are formed in some instances, others yield corresponding ethers through O-SO2 bond cleavage. [] This reaction highlights the versatility of this compound in organic synthesis.
Q3: Are there improved synthesis methods for 3-Cyano-4-fluorobenzyl bromide, a compound structurally similar to this compound?
A: Yes, recent research focuses on developing an improved synthesis route for 3-Cyano-4-fluorobenzyl bromide. [, ] This compound, structurally similar to this compound, is a crucial building block in various chemical syntheses. [] The improved synthesis aims to enhance yield and purity while optimizing reaction conditions for industrial scalability. []
Q4: What analytical techniques are used to characterize compounds derived from this compound?
A: Various spectroscopic techniques are employed to characterize compounds derived from this compound. [, , ] These include:
- NMR Spectroscopy (1H NMR, 19F NMR): Provides structural information and purity assessment. [, ]
- X-ray Diffraction: Confirms the structure of specific derivatives. []
- X-ray Photoelectron Spectroscopy (XPS): Quantifies surface coverage and identifies chemical states of surface atoms after functionalization. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


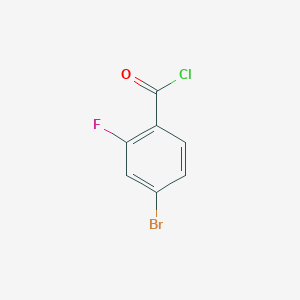


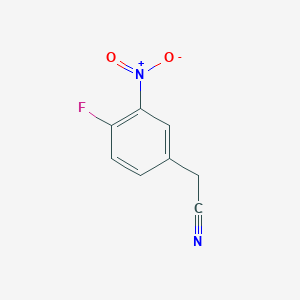

![1H-Pyrido[3,4-B][1,4]oxazine](/img/structure/B140622.png)
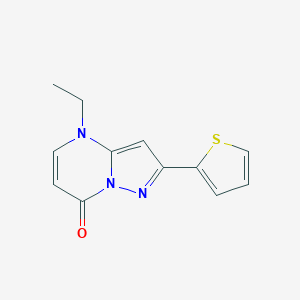
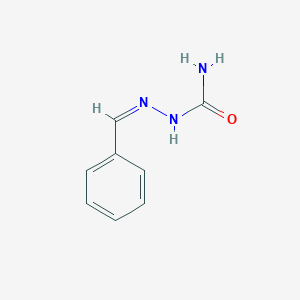
![(S,S)-1-Dicyclohexylphosphino-2-[1-(dicyclohexylphosphino)ethyl]ferrocene](/img/structure/B140632.png)


